molecular formula C9H4Br2ClN B14026810 1,3-Dibromo-8-chloroisoquinoline

1,3-Dibromo-8-chloroisoquinoline

Cat. No.: B14026810
M. Wt: 321.39 g/mol
InChI Key: GSPOOFGYZZVPBF-UHFFFAOYSA-N
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Description

1,3-Dibromo-8-chloroisoquinoline is a halogenated isoquinoline derivative with the molecular formula C9H4Br2ClN. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-8-chloroisoquinoline can be synthesized through various methods, including halogenation reactions. One common approach involves the bromination and chlorination of isoquinoline derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-8-chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

1,3-Dibromo-8-chloroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-dibromo-8-chloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromoisoquinoline
  • 8-Chloroisoquinoline
  • 1,3-Dichloroisoquinoline

Uniqueness

1,3-Dibromo-8-chloroisoquinoline is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This unique halogenation pattern imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H4Br2ClN

Molecular Weight

321.39 g/mol

IUPAC Name

1,3-dibromo-8-chloroisoquinoline

InChI

InChI=1S/C9H4Br2ClN/c10-7-4-5-2-1-3-6(12)8(5)9(11)13-7/h1-4H

InChI Key

GSPOOFGYZZVPBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC(=C2C(=C1)Cl)Br)Br

Origin of Product

United States

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